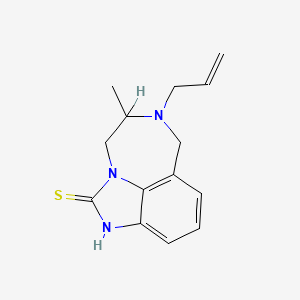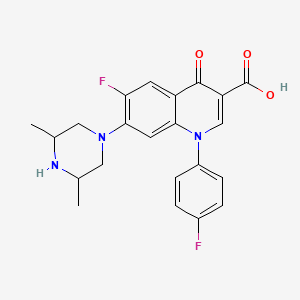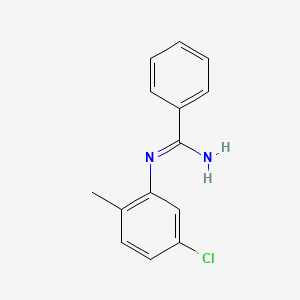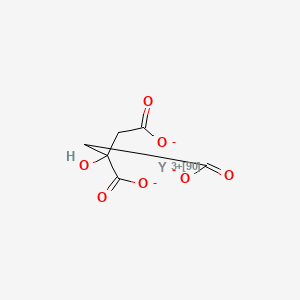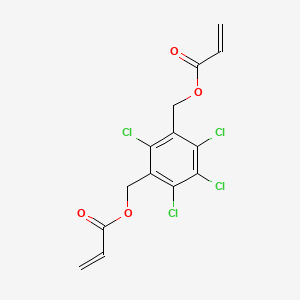
(Tetrachloro-1,3-phenylene)bismethylene diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetrachloro-1,3-phenylene)bismethylene diacrylate is a chemical compound with the molecular formula C14H10Cl4O4. It is known for its unique structural properties, which include four chlorine atoms and two acrylate groups attached to a phenylene ring. This compound is utilized in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-1,3-phenylene)bismethylene diacrylate typically involves the reaction of tetrachlorophthalic anhydride with methylene diacrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems ensures efficient production and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
(Tetrachloro-1,3-phenylene)bismethylene diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction may produce dechlorinated derivatives.
科学的研究の応用
(Tetrachloro-1,3-phenylene)bismethylene diacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and as a cross-linking agent in biomaterials.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用機序
The mechanism of action of (Tetrachloro-1,3-phenylene)bismethylene diacrylate involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The acrylate groups in the compound can participate in polymerization reactions, forming cross-linked networks. The chlorine atoms can be substituted with other functional groups, enabling the compound to be tailored for specific applications.
類似化合物との比較
Similar Compounds
(2,4,5,6-Tetrachlorobenzene-1,3-dimethanol diacrylate): Similar in structure but with different reactivity due to the presence of hydroxyl groups.
(2-Nitro-1,3-phenylene)bismethylene diacrylate: Contains nitro groups instead of chlorine, leading to different chemical properties and applications.
Uniqueness
(Tetrachloro-1,3-phenylene)bismethylene diacrylate is unique due to its combination of chlorine atoms and acrylate groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications, from polymer synthesis to biomedical research.
特性
CAS番号 |
36904-99-1 |
|---|---|
分子式 |
C14H10Cl4O4 |
分子量 |
384.0 g/mol |
IUPAC名 |
[2,3,4,6-tetrachloro-5-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C14H10Cl4O4/c1-3-9(19)21-5-7-11(15)8(6-22-10(20)4-2)13(17)14(18)12(7)16/h3-4H,1-2,5-6H2 |
InChIキー |
ZHRMOJZUBUMONY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


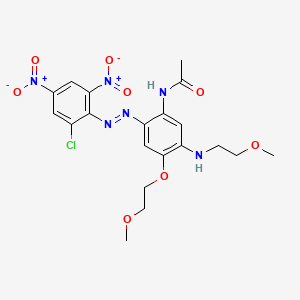
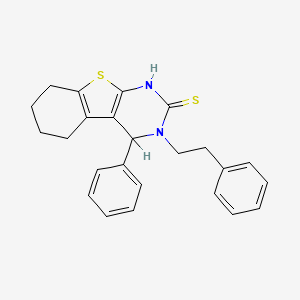

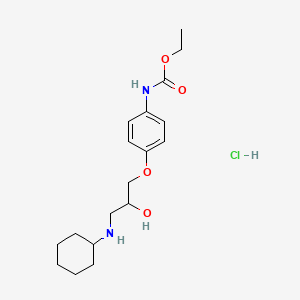
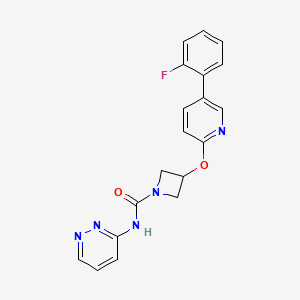


![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
